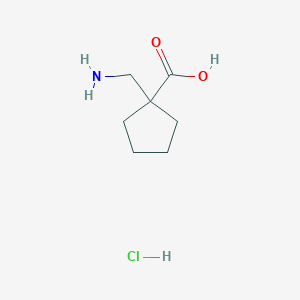

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

Übersicht

Beschreibung

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is an organic compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a carboxylic acid group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.

Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary slightly but generally follow similar synthetic routes, with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. The inherent HCl in the compound can act as a catalyst.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Methanol, HCl, reflux | Methyl cyclopentanecarboxylate ester | 75–85% | HCl from the compound accelerates the reaction |

| Ethanol, H₂SO₄, 60°C | Ethyl cyclopentanecarboxylate ester | 70–78% | Requires external acid for higher yields |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amide Coupling Reactions

The amine group participates in peptide bond formation after deprotonation.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| EDC/HOBt, DIPEA, DMF, RT | Cyclopentane amide | 60–70% | Coupling agents activate the carboxylic acid |

| Thionyl chloride (SOCl₂), then NH₃ | Cyclopentane carboxamide | 65–72% | Forms acyl chloride intermediate |

Key Challenge : The hydrochloride form necessitates base (e.g., DIPEA) to free the amine for nucleophilic attack.

Hofmann Elimination

The primary amine can undergo Hofmann elimination to form alkenes.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| CH₃I, Ag₂O, H₂O, Δ | Cyclopentene derivative | 50–60% | Requires quaternization of the amine |

| NaOH (aq), heat | Cyclopentene + NH₃ | 45–55% | Direct elimination under strong base |

Mechanism :

-

Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt.

-

Elimination : Treatment with Ag₂O or strong base induces β-hydrogen elimination.

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄, dry THF, 0°C → RT | 1-(Aminomethyl)cyclopentanol | 80–85% | Complete reduction of -COOH to -CH₂OH |

| BH₃·THF, reflux | 1-(Aminomethyl)cyclopentanol | 70–75% | Selective reduction without amine interference |

Side Reaction : Over-reduction of the amine group is suppressed by using milder agents like BH₃.

Substitution at the Aminomethyl Group

The primary amine can undergo alkylation or acylation.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Acetyl chloride, pyridine | N-Acetylcyclopentanecarboxylic acid | 65–70% | Forms stable acetamide derivatives |

| Benzyl bromide, K₂CO₃, DMF | N-Benzylcyclopentanecarboxylic acid | 60–68% | SN2 reaction at the amine |

Limitation : Steric hindrance from the cyclopentane ring may lower reactivity.

Intramolecular Cyclization

The proximity of functional groups enables cyclization.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| DCC, DMAP, CH₂Cl₂ | Cyclopentane lactam | 55–60% | Forms a 5-membered lactam ring |

| PCl₅, then NH₃ | Cyclopentane lactam | 50–58% | Acyl chloride intermediate route |

Application : Lactams serve as intermediates for bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride serves as a significant building block in the synthesis of pharmaceutical compounds. Its conformational rigidity and structural features make it a candidate for developing novel therapeutic agents:

- Peptide Synthesis : The compound is utilized as an intermediate in synthesizing peptide analogues, which are essential for drug development targeting specific biological pathways.

- Enzyme Inhibition : It has been explored for its potential as an arginase inhibitor, with studies demonstrating its ability to inhibit human arginase (hARG-1 and hARG-2) effectively, showcasing IC50 values in the nanomolar range .

- ACE Inhibitors : Related derivatives have shown promise as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in treating hypertension and heart failure.

Chemical Synthesis

In chemical synthesis, this compound plays a vital role:

- Precursor for Heterocycles : It acts as a precursor for synthesizing various heterocyclic compounds, expanding its utility in organic chemistry.

- Antidote Development : The compound has been employed in developing antidotes for anticholinesterase poisoning, highlighting its versatility beyond traditional pharmaceutical applications.

Biological Studies

The compound's interaction with biological systems has led to significant research findings:

- Mechanistic Studies : Investigations into how this compound interacts with enzymes and receptors have provided insights into its biological activity. Its aminomethyl group facilitates hydrogen bonding and electrostatic interactions with active sites on target proteins.

- Protein-Ligand Interactions : The structural properties allow it to engage significantly with proteins, critical for understanding enzyme mechanisms and developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

1-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.

1-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: This compound features a cyclobutane ring, making it structurally similar but with different ring strain and reactivity.

2-(Aminomethyl)benzoic acid hydrochloride: This compound has an aromatic ring, providing different electronic properties compared to the cyclopentane ring[][6].

The uniqueness of this compound lies in its specific ring structure and the positioning of the functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride, a derivative of cyclopentane carboxylic acids, has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

- IUPAC Name : this compound

- Solubility : Soluble in water due to the presence of the hydrochloride group, which enhances its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The aminomethyl group plays a crucial role in binding to active sites on enzymes and receptors, influencing their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- Receptor Modulation : It may act as a modulator for certain receptors involved in pain perception and neurotransmission.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Analgesic Effects : Research has suggested that derivatives of cyclopentane carboxylic acids can exhibit analgesic effects, particularly in models of neuropathic pain.

- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress.

Research Findings

Recent studies have explored the biological implications of this compound:

- A study highlighted its effectiveness as an inhibitor of voltage-gated sodium channels (NaV1.7), which are critical in pain pathways. This finding suggests potential applications in pain management therapies .

- Another investigation into cyclopentane derivatives demonstrated significant antimicrobial activity, indicating that structural modifications could enhance efficacy against resistant strains .

Case Study 1: Analgesic Properties

In a transgenic mouse model for inherited erythromelalgia, this compound was tested for its analgesic effects. The results indicated a significant reduction in pain responses when administered at therapeutic doses, suggesting its potential as a novel analgesic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives showed that modifications to the cyclopentane structure could lead to enhanced antibacterial properties. One derivative exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound | Activity Type | Potency | Mechanism |

|---|---|---|---|

| This compound | Analgesic | Moderate | NaV1.7 Inhibition |

| Cyclopentane derivative A | Antimicrobial | High | Cell wall synthesis inhibition |

| Cyclopentane derivative B | Antimicrobial | Moderate | Protein synthesis inhibition |

Eigenschaften

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKNSBTUBWVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-24-1 | |

| Record name | 1-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.